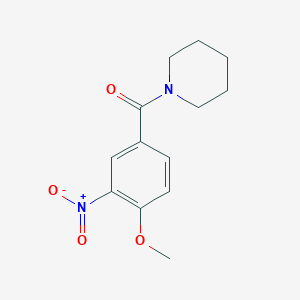
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, also known as DPhOx, is a heterocyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. In anticancer activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antituberculosis and antimalarial activities, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the growth of the respective pathogens by targeting specific enzymes.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects such as antioxidant, anti-inflammatory, and neuroprotective activities. In antioxidant activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to scavenge free radicals and protect cells from oxidative damage. In anti-inflammatory activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In neuroprotective activity, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has several advantages for lab experiments such as high purity, high yield, and easy synthesis method. However, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole also has some limitations such as low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole research such as the development of novel anticancer, antituberculosis, and antimalarial drugs, the synthesis of functional materials for various applications, and the exploration of its potential as a neuroprotective agent. Additionally, the investigation of its mechanism of action and the optimization of its pharmacokinetics are also important future directions for 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole research.
In conclusion, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is needed to fully understand its potential and to develop novel applications.
Synthesemethoden
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can be synthesized through a reaction between 3,4-dimethoxybenzohydrazide and 2-phenylacetic acid, followed by cyclization with phosphorus oxychloride. This method yields high purity and high yield of 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been found to exhibit anticancer, antituberculosis, and antimalarial activities. In materials science, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. In organic electronics, 3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been used as a hole-transporting material in organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-21-15-10-9-14(12-16(15)22-2)18-19-17(23-20-18)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDNDZSGEYAHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methoxy-3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5730371.png)
![N-isopropyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B5730378.png)



![2-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5730410.png)
![3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5730423.png)

![3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5730433.png)
![2-[(4-tert-butylbenzylidene)amino]-N-(4-chlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5730434.png)

![4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5730444.png)